molecular formula C9H13NOS B8708433 4-methoxy-3-(methylsulfanylmethyl)aniline

4-methoxy-3-(methylsulfanylmethyl)aniline

Cat. No.: B8708433
M. Wt: 183.27 g/mol
InChI Key: LOLODDVSRZGZRM-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylsulfanylmethyl)aniline is an organic compound with a complex structure that includes a methoxy group, a methylsulfanylmethyl group, and a phenylamine group

Chemical Reactions Analysis

4-methoxy-3-(methylsulfanylmethyl)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-3-(methylsulfanylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylsulfanylmethyl)aniline involves its interaction with specific molecular targets. The methoxy and methylsulfanylmethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-methoxy-3-(methylsulfanylmethyl)aniline can be compared to similar compounds such as:

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-methoxy-3-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C9H13NOS/c1-11-9-4-3-8(10)5-7(9)6-12-2/h3-5H,6,10H2,1-2H3

InChI Key

LOLODDVSRZGZRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)CSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium dithionite (3.264 g) was added to a solution of 1-methoxy-2-methylsulfanylmethyl-4-nitro-benzene (0.8 g), and sodium hydrogen carbonate (1.57 g) in methanol:water (1:1, 200 ml) and stirred at room temperature for 16 h. Solvent was removed at reduced pressure, the residue partitioned between water and ethyl acetate, the organic phase separated, washed with brine dried (Na2SO4) and solvent removed at reduced pressure to give the title compound (0.23 g) as a brown oil. m/z (API+): 184 (MH+).
Quantity
3.264 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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